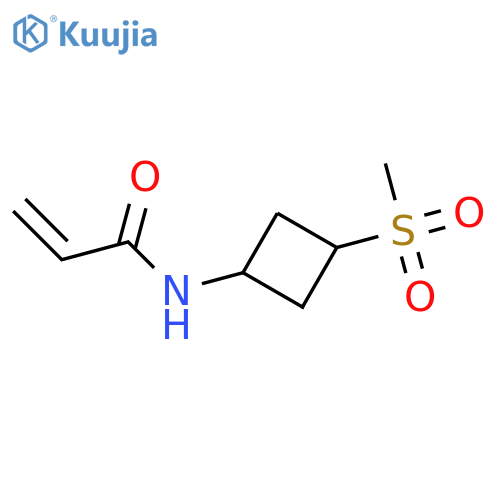

Cas no 2136797-00-5 (N-(3-Methylsulfonylcyclobutyl)prop-2-enamide)

N-(3-Methylsulfonylcyclobutyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- 2136797-00-5

- N-(3-Methylsulfonylcyclobutyl)prop-2-enamide

- N-[(1r,3r)-3-methanesulfonylcyclobutyl]prop-2-enamide

- EN300-5289602

- Z2798672812

-

- インチ: 1S/C8H13NO3S/c1-3-8(10)9-6-4-7(5-6)13(2,11)12/h3,6-7H,1,4-5H2,2H3,(H,9,10)

- InChIKey: VELOKSLNJRAIOR-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1CC(C1)NC(C=C)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 203.06161445g/mol

- どういたいしつりょう: 203.06161445g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 71.6Ų

N-(3-Methylsulfonylcyclobutyl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5289602-2.5g |

N-[(1r,3r)-3-methanesulfonylcyclobutyl]prop-2-enamide |

2136797-00-5 | 95.0% | 2.5g |

$2071.0 | 2025-03-15 | |

| Enamine | EN300-5289602-0.25g |

N-[(1r,3r)-3-methanesulfonylcyclobutyl]prop-2-enamide |

2136797-00-5 | 95.0% | 0.25g |

$972.0 | 2025-03-15 | |

| Enamine | EN300-5289602-0.05g |

N-[(1r,3r)-3-methanesulfonylcyclobutyl]prop-2-enamide |

2136797-00-5 | 95.0% | 0.05g |

$888.0 | 2025-03-15 | |

| Enamine | EN300-5289602-1.0g |

N-[(1r,3r)-3-methanesulfonylcyclobutyl]prop-2-enamide |

2136797-00-5 | 95.0% | 1.0g |

$1057.0 | 2025-03-15 | |

| Enamine | EN300-5289602-0.1g |

N-[(1r,3r)-3-methanesulfonylcyclobutyl]prop-2-enamide |

2136797-00-5 | 95.0% | 0.1g |

$930.0 | 2025-03-15 | |

| Enamine | EN300-5289602-5.0g |

N-[(1r,3r)-3-methanesulfonylcyclobutyl]prop-2-enamide |

2136797-00-5 | 95.0% | 5.0g |

$3065.0 | 2025-03-15 | |

| Enamine | EN300-5289602-0.5g |

N-[(1r,3r)-3-methanesulfonylcyclobutyl]prop-2-enamide |

2136797-00-5 | 95.0% | 0.5g |

$1014.0 | 2025-03-15 | |

| Enamine | EN300-5289602-10.0g |

N-[(1r,3r)-3-methanesulfonylcyclobutyl]prop-2-enamide |

2136797-00-5 | 95.0% | 10.0g |

$4545.0 | 2025-03-15 |

N-(3-Methylsulfonylcyclobutyl)prop-2-enamide 関連文献

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

N-(3-Methylsulfonylcyclobutyl)prop-2-enamideに関する追加情報

N-(3-Methylsulfonylcyclobutyl)prop-2-enamide (CAS No. 2136797-00-5): A Comprehensive Overview

N-(3-Methylsulfonylcyclobutyl)prop-2-enamide (CAS No. 2136797-00-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. This article provides a detailed overview of N-(3-Methylsulfonylcyclobutyl)prop-2-enamide, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Properties and Structure:

N-(3-Methylsulfonylcyclobutyl)prop-2-enamide is a small molecule with the molecular formula C9H15NO3S. The compound features a cyclobutane ring substituted with a methyl sulfonyl group and an amide functional group attached to a propenyl chain. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.

The cyclobutane ring in N-(3-Methylsulfonylcyclobutyl)prop-2-enamide is known for its strain energy, which can influence the reactivity and conformational flexibility of the molecule. The methyl sulfonyl group, on the other hand, contributes to the compound's polarity and can participate in hydrogen bonding interactions. The amide group provides additional functionality, enabling the molecule to engage in various chemical reactions and biological processes.

Synthesis Methods:

The synthesis of N-(3-Methylsulfonylcyclobutyl)prop-2-enamide has been reported using several different approaches. One common method involves the reaction of 3-methylsulfonylcyclobutaneamine with acrylic acid or its derivatives under suitable conditions. This reaction typically proceeds via nucleophilic addition followed by dehydration to form the desired amide product.

Another synthetic route involves the use of transition metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling reactions, to construct the cyclobutane ring and introduce the methyl sulfonyl group. These methods offer high yields and good selectivity, making them suitable for large-scale production.

Biological Activities:

N-(3-Methylsulfonylcyclobutyl)prop-2-enamide has been studied for its potential biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Recent research has shown that this compound can modulate various signaling pathways involved in inflammation and pain perception.

In a study published in the Journal of Medicinal Chemistry, researchers found that N-(3-Methylsulfonylcyclobutyl)prop-2-enamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound was also shown to reduce oxidative stress and protect against neuronal damage in models of neurodegenerative diseases.

Clinical Applications:

The promising biological activities of N-(3-Methylsulonylcyclobutyl)prop-2-enamide have led to its evaluation in preclinical studies for potential therapeutic applications. Preclinical trials have demonstrated that this compound can effectively alleviate symptoms in animal models of inflammatory diseases such as arthritis and colitis.

In addition to its anti-inflammatory properties, N-(3-Methylsulonylcyclobutyl)prop-2-enamide has shown potential as an analgesic agent. Studies have reported that it can reduce pain sensitivity in both acute and chronic pain models without causing significant side effects. These findings suggest that this compound may have therapeutic value in treating pain conditions such as neuropathic pain and postoperative pain.

Future Research Directions:

The ongoing research on N-(3-Methylsulonylcyclobutyl)prop-2-enamide is focused on further elucidating its mechanism of action and optimizing its pharmacological properties for clinical use. One area of interest is the development of prodrugs or analogues that can enhance the bioavailability and stability of the compound.

Another important aspect is the investigation of potential drug-drug interactions and safety profiles. Preclinical studies are currently underway to evaluate the long-term safety and efficacy of N-(3-Methylsulonylcyclobutyl)prop-2-enamide. These studies will provide valuable insights into the potential risks and benefits associated with this compound.

In conclusion, N-(3-Methylsulonylcyclobutyl)prop-2-enamide (CAS No. 2136797-00-5) is a promising compound with a wide range of biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As more studies are conducted, it is likely that new applications for this compound will be discovered, contributing to advancements in healthcare and medicine.

2136797-00-5 (N-(3-Methylsulfonylcyclobutyl)prop-2-enamide) 関連製品

- 2228517-86-8(5-(1-bromopropan-2-yl)-2-fluorobenzonitrile)

- 505080-62-6(7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1804910-40-4(Ethyl 5-cyano-3-fluoro-2-methoxybenzoate)

- 2137646-47-8(3,5-dimethyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methyl-1H-pyrazol-4-amine)

- 1806859-04-0(Methyl 5-cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylate)

- 771581-13-6(2-3-(difluoromethoxy)phenylethan-1-amine)

- 61744-32-9(3-(3-methylpyridin-2-yl)propan-1-ol)

- 1082119-64-9(5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde)

- 1340115-97-0(1-(aminomethyl)-3-ethylcyclohexan-1-ol)

- 2091893-94-4(N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine)